molecular formula C10H9BrN2O2 B1365357 Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-29-1

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1365357
CAS RN: 55899-29-1
M. Wt: 269.09 g/mol
InChI Key: CSNZZVJLCGOAFL-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Tautomerism

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is involved in the synthesis of heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, its derivative, 2-Hydroxypyrazolo[1,5-a]pyridine, undergoes various transformations such as nitrosation, nitration, and bromination at the C-3 position. This compound is a key player in the study of tautomerism, showing the predominance of the enol form in solution (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Molecular Structure Characterization

The compound is also instrumental in the development of new chemical entities, such as the synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. This process, involving the Biginelli reaction, showcases its role in constructing complex molecular structures, with characterization done through various spectroscopic techniques (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).

Analogs of Biological Molecules

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate derivatives have been synthesized as analogs of biologically significant molecules like xanthine and isoguanine. These compounds provide valuable insights into the biochemical pathways and potential therapeutic applications of these analogs (Schneller & Moore, 1978).

Heterocyclic Compound Synthesis

The compound is a precursor in the synthesis of diverse heterocyclic compounds. For example, its interaction with arylidinemalononitrile derivatives at room temperature results in the formation of various thiazolo[3,2-a]pyridine-4-carboxylate derivatives. These compounds are then used to synthesize even more complex molecules, demonstrating the compound's utility in creating a wide range of chemical structures (Mohamed, 2021).

Antiviral Activity Research

A study focusing on the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, an analog of guanine, used ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate derivatives. This research aimed to explore potential antiviral activities, illustrating the compound's relevance in medicinal chemistry and drug discovery (Ehler, Robins, & Meyer, 1977).

Development of New Heterocycles

The compound has been used as a starting material for creating new heterocyclic compounds with potential biological activity. For example, its derivatives have been synthesized into phenoxydifluoromethyl groups-containing heterocycles, contributing significantly to the field of bioactive heterocyclic chemistry (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).

Future Directions

Given the significant photophysical properties of pyrazolo[1,5-a]pyridine derivatives, they have attracted a great deal of attention in material science recently3. This suggests potential future directions for the study and application of Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate and related compounds.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNZZVJLCGOAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480502
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

55899-29-1
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55899-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com
CE Brocklehurst, G Koch, S Rothe-Pöllet, L La Vecchia - 2017
Number of citations: 0

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